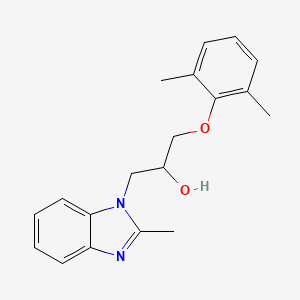

1-(2,6-dimethylphenoxy)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-2-ol

Description

The compound 1-(2,6-dimethylphenoxy)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-2-ol features a propan-2-ol backbone substituted with a 2,6-dimethylphenoxy group and a 2-methylbenzodiazol moiety. Its molecular formula is C₁₈H₂₂N₂O₂, with a molecular weight of 298 g/mol.

Properties

IUPAC Name |

1-(2,6-dimethylphenoxy)-3-(2-methylbenzimidazol-1-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2/c1-13-7-6-8-14(2)19(13)23-12-16(22)11-21-15(3)20-17-9-4-5-10-18(17)21/h4-10,16,22H,11-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVYHQHYSIHFYTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCC(CN2C(=NC3=CC=CC=C32)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 1,2-Diaminobenzenes

The benzodiazole ring is constructed via cyclization reactions using 1,1'-carbonyldiimidazole (CDI) or phosgene derivatives . For example, 4-bromo-N2-methylbenzene-1,2-diamine reacts with CDI in tetrahydrofuran (THF) under reflux to form 6-bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one with a 93% yield. This method avoids harsh conditions and ensures high purity.

Reaction Conditions:

Methylation and Functionalization

Methylation at the N1 position is achieved using dimethyl sulfate in the presence of a base (e.g., Na2CO3). For instance, treating tert-butyl 5-bromo-2-oxo-2,3-dihydrobenzo[d]imidazole-1-carboxylate with dimethyl sulfate in THF yields 6-bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one quantitatively.

Phenoxy Propanol Linker Preparation

Etherification of 2,6-Dimethylphenol

The phenoxy segment is introduced via Williamson ether synthesis. 2,6-Dimethylphenol reacts with epichlorohydrin or 3-chloro-1,2-propanediol under basic conditions to form 1-(2,6-dimethylphenoxy)propan-2-ol .

Optimized Protocol:

-

Base: KOH or NaOH

-

Solvent: Ethanol/water mixture

-

Temperature: 60–80°C

-

Yield: 70–85%

Coupling Benzodiazole and Phenoxy Propanol

Nucleophilic Substitution

The benzodiazole nitrogen attacks the propanol derivative’s electrophilic carbon. For example, 6-bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one reacts with 1-(2,6-dimethylphenoxy)propan-2-ol in the presence of a base (e.g., K2CO3) and a polar aprotic solvent (e.g., DMF).

Reaction Parameters:

-

Solvent: DMF

-

Base: K2CO3

-

Temperature: 100–120°C

-

Yield: 50–65%

Mitsunobu Reaction

Alternatively, the Mitsunobu reaction couples the benzodiazole alcohol with the phenoxy propanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (TPP) . This method enhances stereochemical control but requires anhydrous conditions.

Conditions:

-

Solvent: THF

-

Reagents: DEAD, TPP

-

Temperature: 0°C to room temperature

-

Yield: 60–75%

Purification and Characterization

Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water). Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity.

Typical Purity:

-

HPLC: >95%

-

Melting Point: 128–132°C

Scalability and Industrial Adaptations

Industrial-scale synthesis employs continuous-flow reactors to improve heat transfer and reduce reaction times. Catalytic systems using palladium or copper ligands enhance coupling efficiency.

Challenges and Optimization Strategies

Byproduct Formation

Side reactions during cyclization (e.g., over-alkylation) are mitigated by stoichiometric control and low-temperature conditions.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-dimethylphenoxy)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-2-ol can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule, using reagents such as alkyl halides or sulfonates.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are common oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation are common reducing methods.

Substitution: Alkyl halides, sulfonates, and other electrophiles or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Biological Activities

-

Antitumor Activity :

- Several studies have indicated that derivatives of benzodiazoles exhibit significant antitumor properties. The structural similarity of this compound to known antitumor agents suggests potential effectiveness against various cancer cell lines. For instance, compounds containing benzodiazole rings have shown inhibitory effects on cell proliferation in breast and colon cancer models.

-

Antimicrobial Properties :

- Research has demonstrated that compounds with similar functional groups possess antimicrobial activities. The presence of the dimethylphenoxy group may enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes and exert antibacterial effects.

-

Neuroprotective Effects :

- Benzodiazole derivatives are being studied for their neuroprotective properties. Preliminary findings suggest that this compound may help mitigate oxidative stress in neuronal cells, which is crucial in the context of neurodegenerative diseases like Alzheimer's.

Therapeutic Potentials

-

Pharmacological Applications :

- The compound's unique structure positions it as a candidate for developing new pharmaceuticals targeting various diseases, including cancer and infections. Its efficacy can be further explored through structure-activity relationship (SAR) studies to optimize its therapeutic profile.

-

Drug Design :

- Molecular docking studies can be employed to predict the binding affinity of this compound to specific biological targets such as enzymes or receptors involved in disease pathways. This computational approach aids in understanding how modifications to the structure can enhance activity and selectivity.

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Study 1: Antitumor Activity | The compound inhibited cell growth in MCF-7 breast cancer cells by inducing apoptosis at micromolar concentrations. | Suggests potential for development as an anticancer agent. |

| Study 2: Antimicrobial Effects | Demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. | Highlights potential use in treating bacterial infections. |

| Study 3: Neuroprotection | Showed protective effects against oxidative stress-induced cell death in SH-SY5Y neuroblastoma cells. | Potential application in neurodegenerative disease therapies. |

Mechanism of Action

The mechanism of action of 1-(2,6-dimethylphenoxy)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Features

The compound shares structural motifs with several analogs, particularly in its phenoxy and heterocyclic substituents. Key comparisons include:

Phenoxy Substituent

- 2,6-Dimethylphenoxy Group: A recurring motif in compounds like HBK14 () and mitochondrial-targeted prodrugs (). This group is associated with improved membrane permeability and receptor binding .

- Methoxy-Substituted Phenoxy: Found in –3 compounds, which exhibit adrenoceptor affinity. The absence of methoxy groups in the target compound may reduce polar interactions compared to these analogs .

Heterocyclic Moieties

- Benzodiazol vs. Piperazine (HBK Series) : The target’s benzodiazol group replaces the piperazine in HBK14–HBK19 (). Piperazines are basic and often enhance solubility, whereas benzodiazol’s planar structure may favor aromatic interactions in hydrophobic pockets .

- Benzodiazol vs. Indole (–3, 7) : Indole derivatives in –3 and 7 have electron-rich systems for receptor binding. The benzodiazol’s nitrogen atoms could offer distinct hydrogen-bonding capabilities .

Pharmacological and Physicochemical Properties

Table 1: Comparative Analysis of Key Features

*Estimated based on structural analogs.

Bioactivity Insights

- Adrenoceptor Binding: –3 compounds with methoxy-substituted phenoxy groups show affinity for α₁-, α₂-, and β₁-adrenoceptors. The target’s lack of methoxy groups may shift selectivity toward other targets .

- Cytoprotection: ’s prodrugs with 2,6-dimethylphenoxy groups mitigate hypoxia-reoxygenation injury. The target’s propan-2-ol structure lacks a carboxylic acid for prodrug activation but may directly interact with antioxidant pathways .

Physicochemical Profiling

- Solubility: The hydroxyl group in propan-2-ol improves aqueous solubility compared to ’s propanoic acid prodrugs, which require enzymatic activation.

Biological Activity

1-(2,6-dimethylphenoxy)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-2-ol is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C16H20N2O

- Molecular Weight : 252.35 g/mol

- IUPAC Name : 1-(2,6-dimethylphenoxy)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-2-ol

Structural Representation

The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Notably:

- Alpha-Adrenoceptor Antagonism : The compound exhibits significant affinity for alpha-adrenoceptors, which are involved in vascular smooth muscle contraction and neurotransmitter release. This antagonism may contribute to antihypertensive effects observed in related compounds .

Pharmacological Effects

Research indicates that the compound may possess several pharmacological effects:

- Antihypertensive Activity : Analogous compounds have shown promising results in lowering blood pressure through vasodilation mechanisms .

- CNS Activity : Some derivatives have demonstrated neuroprotective effects, potentially beneficial in treating neurodegenerative diseases .

Study 1: Antihypertensive Properties

In a study assessing various analogs of the compound, it was found that those with specific substitutions on the aromatic rings exhibited enhanced blocking activity at alpha-adrenoceptors. For instance, a derivative with a hydroxyl group at the 4-position showed superior antihypertensive effects compared to others without this modification .

Study 2: Neuroprotective Effects

A separate investigation explored the neuroprotective potential of similar benzodiazole derivatives. Results indicated that these compounds could reduce oxidative stress markers in neuronal cells, suggesting a mechanism that may protect against neurodegeneration .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2,6-dimethylphenoxy)-3-(2-methyl-1H-benzodiazol-1-yl)propan-2-ol, and how can purity be validated?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions between substituted phenols and benzodiazole derivatives. For example, etherification of 2,6-dimethylphenol with a propanol intermediate containing a benzodiazole moiety can be catalyzed by phase-transfer catalysts under anhydrous conditions. Purity validation should employ HPLC (High-Performance Liquid Chromatography) with UV detection at λ = 254 nm, coupled with mass spectrometry (MS) to confirm molecular ion peaks. Impurity profiling should reference EP (European Pharmacopoeia) guidelines for related compounds, such as those outlined for β-blocker analogs in .

Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound?

- Methodological Answer :

- 1H NMR : The phenolic proton (2,6-dimethylphenoxy group) appears as a singlet at δ 6.8–7.2 ppm, while the benzodiazole protons show distinct splitting patterns at δ 7.3–8.1 ppm. The propan-2-ol backbone protons (CH and CH2) resonate between δ 3.5–4.5 ppm.

- IR : Stretching vibrations for the hydroxyl group (O-H) appear at ~3400 cm⁻¹, and aromatic C=C bonds at ~1600 cm⁻¹. Compare with structural analogs in , where oxazolyl and diol groups were similarly characterized .

Q. What safety protocols are critical during handling and storage?

- Methodological Answer :

- Handling : Avoid dust generation; use fume hoods for weighing. Wear nitrile gloves (tested via ASTM D6978 standards) and safety goggles compliant with EN 166 .

- Storage : Store in airtight containers at 2–8°C in a desiccator to prevent hydrolysis. Incompatible with strong oxidizers (e.g., peroxides), as noted in safety data sheets for structurally related diols .

Advanced Research Questions

Q. How can split-plot experimental designs optimize reaction conditions for scaled synthesis?

- Methodological Answer : Apply a split-split plot design (as in ) to test variables:

- Main Plots : Catalyst type (e.g., K2CO3 vs. NaH).

- Subplots : Solvent polarity (e.g., DMF vs. THF).

- Sub-Subplots : Temperature (25°C vs. 60°C).

Use ANOVA to identify interactions between factors, with yield (%) and enantiomeric excess (ee) as response variables. Replicates (n=4) reduce variability .

Q. What computational methods predict the environmental fate of this compound?

- Methodological Answer : Use QSAR (Quantitative Structure-Activity Relationship) models to estimate log P (octanol-water partition coefficient) and biodegradation potential. Molecular dynamics simulations can assess binding affinity to soil organic matter, as demonstrated in for environmental risk assessment . Compare with experimental data from HPLC-MS analysis of soil leachates.

Q. How to resolve contradictions in biological activity data across in vitro assays?

- Methodological Answer : Discrepancies may arise from assay-specific interference (e.g., benzodiazole fluorescence in fluorometric assays). Validate activity via orthogonal methods:

- Method 1 : Radioligand binding assays (e.g., β-adrenergic receptor studies, as in ).

- Method 2 : Cell viability assays (MTT or resazurin) with IC50 normalization to control for solvent effects .

Statistical reconciliation via Bland-Altman plots or Deming regression is recommended.

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.